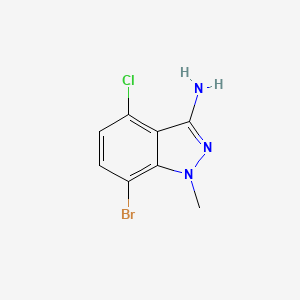
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H7BrClN3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine typically involves a multi-step process starting from inexpensive precursors. One common method involves the following steps :
Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then reacted with hydrazine to form the indazole ring, resulting in the formation of this compound.
The overall yield of this synthetic route is approximately 38-45%, and the process can be scaled up to produce the compound on an industrial scale without the need for column chromatography purification .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Medicinal Chemistry: It serves as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways . For instance, as an intermediate in the synthesis of Lenacapavir, it contributes to the inhibition of the HIV-1 capsid protein, thereby preventing the virus from replicating. The compound’s structure allows it to bind to the active sites of enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: A closely related compound with similar structural features.
4-Chloro-1-methyl-1H-indazol-3-amine: Lacks the bromine atom but shares the indazole core.
7-Bromo-1-methyl-1H-indazol-3-amine: Lacks the chlorine atom but retains the bromine and indazole structure.
Uniqueness
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
7-bromo-4-chloro-1-methylindazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVZDIFRPVCPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














